2-(2-Methylbenzimidazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

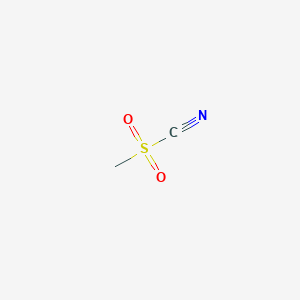

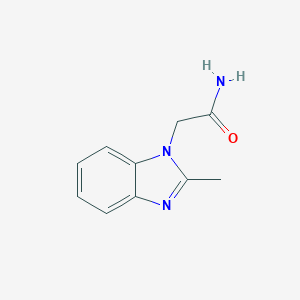

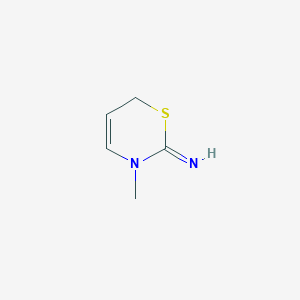

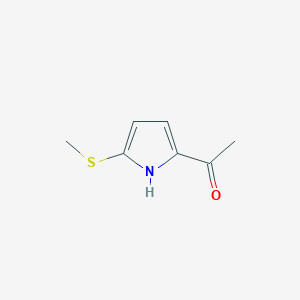

2-(2-Methylbenzimidazol-1-yl)acetamide, also known as MBI-594AN, is a compound derived from a series of benzimidazole analogs. It has the empirical formula C10H11N3O and a molecular weight of 189.21 .

Molecular Structure Analysis

The molecular structure of 2-(2-Methylbenzimidazol-1-yl)acetamide can be represented by the SMILES stringCc1nc2ccccc2n1CC(N)=O . This indicates that the compound contains a methyl group attached to a benzimidazole ring, which is further connected to an acetamide group.

Scientific Research Applications

Neuroprotection

This compound has been studied for its neuroprotective effects. Researchers have investigated benzimidazole containing acetamide derivatives for their potential to protect against neurological damage caused by various factors, such as ethanol exposure .

Anticancer Activity

2-(2-Methylbenzimidazol-1-yl)acetamide: , also known as MBI-594AN, is derived from benzimidazole analogs and exhibits potential anticancer and antitumor activity. This makes it a candidate for cancer research, particularly in the development of new therapeutic drugs.

Antitumor Activity

In addition to its anticancer properties, this compound has shown promise in antitumor studies. It may contribute to the development of treatments targeting specific tumors.

Synthetic Pathways in Drug Development

The compound is involved in various synthetic pathways for drug development, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are crucial for creating biologically active drugs based on benzothiazole derivatives .

Molecular Hybridization Techniques

Molecular hybridization techniques are used to synthesize benzothiazole derivatives, which are important in the creation of new drugs with enhanced biological activity .

Microwave Irradiation and One-Pot Multicomponent Reactions

These techniques are employed in the synthesis of benzothiazole derivatives, streamlining the production process and potentially leading to more efficient drug manufacturing .

Future Directions

While specific future directions for 2-(2-Methylbenzimidazol-1-yl)acetamide are not mentioned, benzimidazole derivatives, in general, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various therapeutic areas.

properties

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-12-8-4-2-3-5-9(8)13(7)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVKEPCGOQIEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylbenzimidazol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

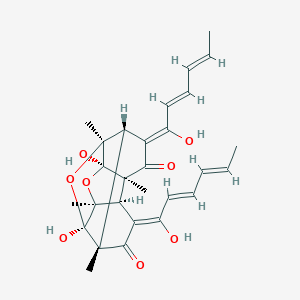

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)

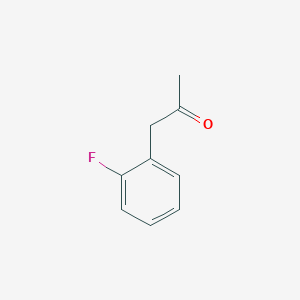

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)

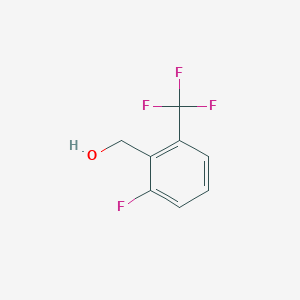

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)